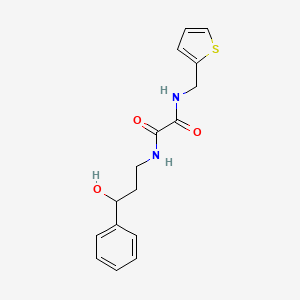

N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone with two distinct substituents: a 3-hydroxy-3-phenylpropyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-14(12-5-2-1-3-6-12)8-9-17-15(20)16(21)18-11-13-7-4-10-22-13/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRBWGVTRQPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

Step 1: Preparation of 3-hydroxy-3-phenylpropylamine.

Step 2: Preparation of thiophen-2-ylmethylamine.

Step 3: Reaction of the two amines with oxalyl chloride to form the oxalamide.

Industrial Production Methods

In an industrial setting, the production of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and thiophene groups play a crucial role in these interactions, potentially leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The oxalamide class exhibits diverse biological activities and applications depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Antiviral Activity : The thiazole-containing compound 13 () demonstrates HIV entry inhibition, likely due to the thiazole moiety enhancing lipophilicity and target binding .

- Enzyme Inhibition : Bulky substituents like adamantyl (compound 6) or benzyloxy (compound 3) improve inhibition of soluble epoxide hydrolase, suggesting steric and hydrophobic interactions are critical .

- Flavoring Agents : Aromatic and heterocyclic groups (e.g., pyridinyl in S336) contribute to umami taste activation, with safety profiles validated up to 100 mg/kg/day in rats .

Synthetic Feasibility :

- Yields for oxalamides vary widely (23–53%), influenced by steric hindrance and reaction conditions (e.g., stereoisomer separation in compound 14 ).

- Purification methods (e.g., silica gel chromatography, trituration) ensure >90% purity in most cases .

Safety and Metabolism: Flavoring oxalamides (e.g., S336) are metabolized via hydrolysis and oxidation, with high-capacity pathways minimizing toxicity risks even at high doses .

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Groups : Adamantyl or phenylpropyl substituents enhance enzyme inhibition by increasing membrane permeability .

- Hydroxy/Aromatic Moieties : The 3-hydroxy-3-phenylpropyl group in the target compound may mimic natural substrates in therapeutic targets, similar to hydroxyphenyl groups in compound 118 .

- Heterocyclic Substituents : Thiophen or pyridinyl groups (as in the target compound and S336) improve binding to receptors via π-π stacking or hydrogen bonding .

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This comprehensive overview will discuss its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 318.4 g/mol. Its structure features both hydroxy and thiophene functional groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 1396747-35-5 |

Synthesis

The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves the reaction of 3-hydroxy-3-phenylpropylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is typically conducted under controlled conditions to ensure high yield and purity.

Synthesis Steps:

- Preparation of 3-hydroxy-3-phenylpropylamine

- Preparation of thiophen-2-ylmethylamine

- Reaction with oxalyl chloride to form the oxalamide

The biological activity of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the thiophene ring may engage in π-stacking interactions, enhancing binding affinity to biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Analgesic Effects : The compound has shown potential in alleviating pain through modulation of pain pathways.

- Antimicrobial Properties : In vitro studies have indicated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Study on Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide using a murine model. The findings revealed a significant reduction in edema and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide to various protein targets associated with inflammation and microbial resistance. These studies indicated favorable interactions with key residues in target proteins, implying a strong potential for therapeutic applications .

Q & A

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution .

- IsoThermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target engagement .

- RNA Sequencing : Identifies downstream gene expression changes in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.